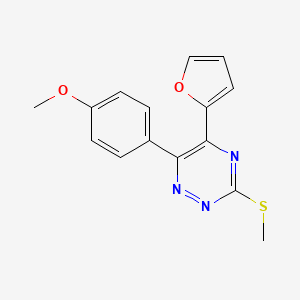![molecular formula C9H21NO4S B15160068 4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid CAS No. 819849-82-6](/img/structure/B15160068.png)
4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is a chemical compound with a unique structure that includes both a hydroxyl group and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid typically involves the reaction of a suitable amine with a sulfonic acid derivative. One common method is the reaction of 1-hydroxypentan-2-amine with butane-2-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler amine.
科学的研究の応用
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may have potential as a biochemical probe or as a component in the study of enzyme mechanisms.
Medicine: Research may explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, affecting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Hydroxybutane-1-sulfonic acid
- 4-Aminonaphthalene-1-sulfonic acid
- Toluene-4-sulfonic acid
Uniqueness
4-[(1-Hydroxypentan-2-yl)amino]butane-2-sulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
特性
CAS番号 |
819849-82-6 |
|---|---|
分子式 |
C9H21NO4S |
分子量 |
239.33 g/mol |
IUPAC名 |
4-(1-hydroxypentan-2-ylamino)butane-2-sulfonic acid |
InChI |
InChI=1S/C9H21NO4S/c1-3-4-9(7-11)10-6-5-8(2)15(12,13)14/h8-11H,3-7H2,1-2H3,(H,12,13,14) |
InChIキー |
DHPWUASIQYOICI-UHFFFAOYSA-N |
正規SMILES |
CCCC(CO)NCCC(C)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)

![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)



![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)


![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
